molecular formula C8H7BrN2OS B1275070 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine CAS No. 383131-09-7

4-Bromo-6-methoxy-1,3-benzothiazol-2-amine

Cat. No. B1275070
M. Wt: 259.13 g/mol
InChI Key: VUHZFLUVMSHNAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine is a derivative of benzothiazole, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. The presence of bromo and methoxy substituents on the benzothiazole ring suggests potential for varied chemical reactivity and biological activity.

Synthesis Analysis

The synthesis of related benzothiazole derivatives involves various chemical reactions, including condensation, substitution, and reduction processes. For instance, the synthesis of N-(4-bromobenzylidene)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine was achieved by condensation of 1,4-benzodioxan-6-amine with 4-bromobenzaldehyde . Another example includes the preparation of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one from 6-methoxybenzo[d]thiazol-2-amine through a series of steps such as hydrolysis, substitution, and bromination .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been characterized using various spectral techniques and confirmed by single crystal X-ray diffraction analysis. The crystal structure analysis reveals the three-dimensional arrangement of atoms and the intermolecular interactions that contribute to the stability of the crystal structure . For example, the crystal structure of 2-Amino-4-(4-bromophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile shows that the bromobenzene ring is almost perpendicular to the fused-ring system, indicating a significant dihedral angle .

Chemical Reactions Analysis

Benzothiazole derivatives undergo nucleophilic substitution reactions, as seen in the reaction of bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole with various nucleophiles to yield alkoxy-, propylthio-, and amino-substituted derivatives . Additionally, the reduction of methoxy and hydroxy derivatives leads to the formation of benzenetetraamine compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. The presence of hydrogen bonding, as observed in the molecular cocrystals of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine, affects the crystal packing and stability . Supramolecular layers and hydrogen bonding interactions, such as amine–cyano and amine–methoxy N–H...O, are crucial in the formation of the crystal structure . The existence of non-classical hydrogen bonds also plays a role in stabilizing the crystal structure .

Scientific Research Applications

Synthesis and Characterization of Novel Compounds 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine serves as a precursor or intermediary compound in the synthesis of various chemical compounds. For instance, it has been involved in the synthesis of novel styrenic Schiff base derivatives of benzothiazole, showcasing varied spectroscopic properties and potential applications in material science (Benachenhou et al., 2012). Additionally, the compound has played a role in the preparation of azo dyes derived from barbituric acid, indicating its versatility in the field of dye and pigment production (Harisha et al., 2017).

Biological and Pharmacological Activities The compound has shown potential in biological applications as well. It has been utilized in the synthesis of compounds with significant antifungal activities, particularly against fungi like Aspergillus terreus and Aspergillus niger (Jafar et al., 2017). Moreover, derivatives of 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine have been studied for their in-vitro cytotoxic activity, demonstrating the compound's potential in the development of new anticancer agents (Dave et al., 2012).

Material Science and Dye Chemistry In material science, the compound's derivatives have been synthesized and characterized, showing promising applications in creating materials with unique properties. For example, a study detailed the synthesis and electrochemical studies of azo dyes derived from the compound, providing insights into their electrochemical behavior and potential applications in various industries (Harisha et al., 2017).

properties

IUPAC Name

4-bromo-6-methoxy-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2OS/c1-12-4-2-5(9)7-6(3-4)13-8(10)11-7/h2-3H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUHZFLUVMSHNAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=C1)Br)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801287510
Record name 4-Bromo-6-methoxy-2-benzothiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801287510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-6-methoxy-1,3-benzothiazol-2-amine

CAS RN

383131-09-7
Record name 4-Bromo-6-methoxy-2-benzothiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=383131-09-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-6-methoxy-2-benzothiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801287510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.